

A Comparative Spectroscopic Guide to 3-Methyloxetane-3-carboxylic Acid and Its Derivatives

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Compound of Interest

Compound Name: 3-Methyloxetane-3-carboxylic acid

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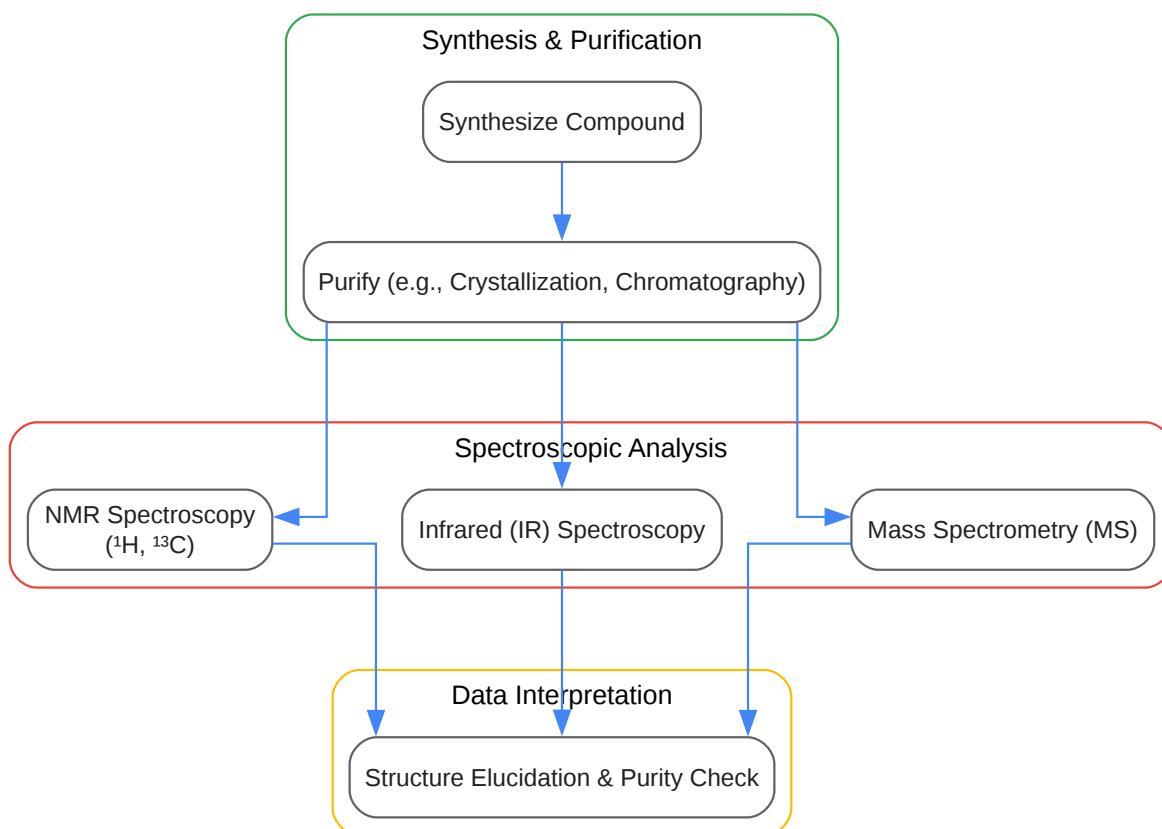
For Researchers, Scientists, and Drug Development Professionals

The oxetane ring is a valuable structural motif in medicinal chemistry, prized for its ability to fine-tune physicochemical properties such as solubility and metabolic stability. **3-Methyloxetane-3-carboxylic acid** serves as a key building block for introducing this functional group. This guide provides a detailed comparison of its expected spectroscopic characteristics alongside experimentally determined data for structurally similar compounds, offering a predictive framework for researchers synthesizing or analyzing these molecules.

Due to the limited availability of published experimental spectra for **3-methyloxetane-3-carboxylic acid** itself, this guide utilizes data from close structural analogs—Cyclobutanecarboxylic acid and 3,3-Dimethyloxetane—to forecast the spectral features of the target compound and its primary derivatives. This comparative approach allows for a robust estimation of key spectroscopic signals.

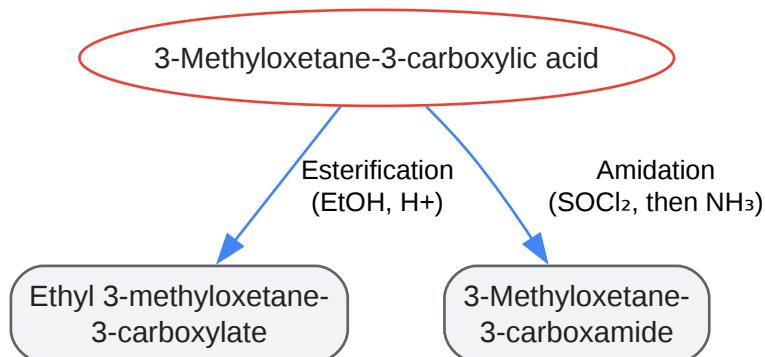
Experimental Workflow & Derivative Relationships

The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and the synthetic relationship between the parent acid and its derivatives.



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Caption: General experimental workflow for spectroscopic analysis.



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Caption: Relationship between the parent acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables compare experimental data for analog compounds and provide predicted values for **3-methyloxetane-3-carboxylic acid** and its derivatives.

¹H NMR Data

Predicted vs. Experimental Chemical Shifts (δ) in ppm.

Compound	-CH ₃ (s)	Oxetane -CH ₂ - (d,d or m)	Other Protons	Reference Compound
3-Methyloxetane-3-carboxylic acid (Predicted)	~1.5	~4.5 - 4.7	~10-12 (-COOH, br s)	Based on Analogs
Ethyl 3-methyloxetane-3-carboxylate (Predicted)	~1.4	~4.4 - 4.6	~4.2 (-OCH ₂ CH ₃ , q), ~1.2 (-OCH ₂ CH ₃ , t)	Based on Analogs
3-Methyloxetane-3-carboxamide (Predicted)	~1.4	~4.3 - 4.5	~5.5-7.0 (-CONH ₂ , br s)	Based on Analogs
Cyclobutanecarboxylic acid (Experimental) ^[1]	-	~1.8 - 2.4 (m)	~3.1 (-CHCOOH, m), ~11.6 (-COOH, br s)	Carbocyclic Analog
3,3-Dimethyloxetane (Experimental) ^[2]	~1.3	~4.3 (s)	-	Oxetane Analog

¹³C NMR Data

Predicted vs. Experimental Chemical Shifts (δ) in ppm.

Compound	C=O	C-(CH ₃) (C=O)	Oxetane - CH ₂ -	-CH ₃	Other Carbons	Reference Compound
3-Methyloxetane-3-carboxylic acid (Predicted)	~178	~40	~80	~22	-	Based on Analogs
Ethyl 3-methyloxetane-3-carboxylate (Predicted)	~173	~41	~79	~22	~61 (-OCH ₂ CH ₃), ~14 (-OCH ₂ CH ₃)	Based on Analogs
3-Methyloxetane-3-carboxamide (Predicted)	~177	~42	~79	~22	-	Based on Analogs
Cyclobutanecarboxylic acid (Experimental)[3]	~182	~41	~25 (β -C), ~18 (γ -C)	-	-	Carbocyclic Analog
3,3-Dimethyloxetane (Experimental)[4]	-	~36	~76	~26	-	Oxetane Analog

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The presence of the carbonyl (C=O) and hydroxyl (O-H) groups in the acid, and the amide (N-H) bonds, provide distinct and easily identifiable absorption bands.

Compound	C=O Stretch (cm ⁻¹)	O-H Stretch (Acid) (cm ⁻¹)	C-O Stretch (Ether) (cm ⁻¹)	Other Key Stretches (cm ⁻¹)	Reference Compound
3-Methyloxetan e-3-carboxylic acid (Predicted)	~1705 - 1725	~2500 - 3300 (broad)	~980 - 1050	-	Based on Analogs
Ethyl 3-methyloxetan e-3-carboxylate (Predicted)	~1735 - 1750	-	~980 - 1050	~1150-1250 (C-O, ester)	Based on Analogs
3-Methyloxetan e-3-carboxamide (Predicted)	~1650 - 1690	-	~980 - 1050	~3100-3500 (N-H, two bands)	Based on Analogs
Cyclobutanecarboxylic acid (Experimental)	~1700	~2500 - 3300 (broad)	-	-	Carbocyclic Analog

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique used for this analysis.

Compound	Molecular Ion (M ⁺) [m/z]	Key Fragment [m/z] (Proposed Structure)	Reference Compound
3-Methyloxetane-3-carboxylic acid (Predicted)	116	71 (M - COOH), 57 (C ₄ H ₉ ⁺), 43 (CH ₃ CO ⁺)	Based on Analogs
Ethyl 3-methyloxetane-3-carboxylate (Predicted)	144	99 (M - OEt), 71 (M - COOEt), 57 (C ₄ H ₉ ⁺)	Based on Analogs
3-Methyloxetane-3-carboxamide (Predicted)	115	71 (M - CONH ₂), 57 (C ₄ H ₉ ⁺), 44 (CONH ₂ ⁺)	Based on Analogs
3,3-Dimethyloxetane (Experimental)[6]	86	71 (M - CH ₃), 56 (M - 2CH ₃), 43 (C ₃ H ₇ ⁺)	Oxetane Analog

Experimental Protocols

The data presented for the analog compounds and the predictions for the target molecules are based on the following standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Acquire spectra on a 300 MHz or higher NMR spectrometer (e.g., Bruker Avance series).
- ¹H NMR Parameters:
 - Pulse Program: Standard single pulse (zg30).

- Spectral Width: -2 to 16 ppm.
- Number of Scans: 16-64.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled (zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more, depending on concentration.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solids: Prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Liquids: Place a drop of the liquid between two NaCl or KBr salt plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Bruker ALPHA).
- Parameters:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via direct infusion or through a Gas Chromatography (GC) interface for volatile compounds.
- Ionization Method: Use Electron Ionization (EI) at a standard energy of 70 eV.

- Instrumentation: Employ a GC-MS system with a quadrupole or time-of-flight (TOF) mass analyzer (e.g., Agilent GC/MSD, Waters GCT Premier).
- Parameters:
 - Mass Range: Scan from m/z 35 to 300.
 - Source Temperature: 230 °C.
 - Solvent Delay: If using GC, set a solvent delay of 2-3 minutes to protect the filament.

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